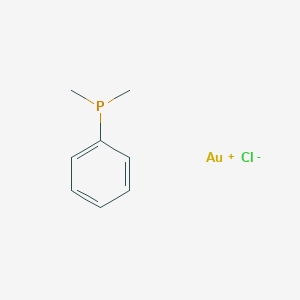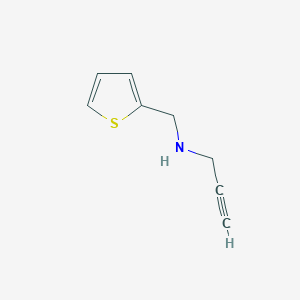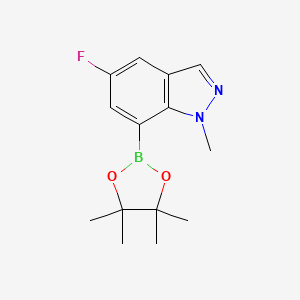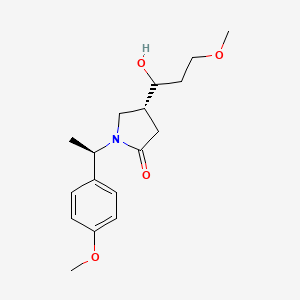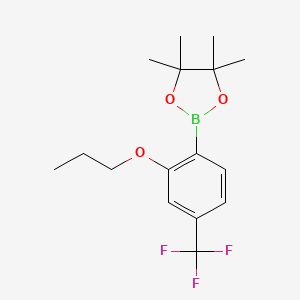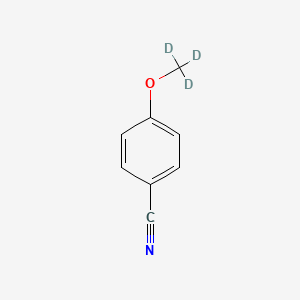
4-(Methoxy-D3)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxy-D3)benzonitrile, also known as 4-methoxybenzonitrile, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzonitrile, where a methoxy group (-OCH3) is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxybenzonitrile involves the oximating of 4-methoxybenzaldehyde in an organic solvent in the presence of an oximating agent to obtain 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to yield 4-methoxybenzonitrile . This “one-pot” method is advantageous due to its high yield and simplicity.
Industrial Production Methods
Industrial production of 4-methoxybenzonitrile often involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride (NH2OH·HCl) under mild conditions. The reaction is catalyzed by ionic liquids, which act as co-solvents, catalysts, and phase separation agents. This method is environmentally friendly and allows for easy recovery and recycling of the ionic liquid .
化学反应分析
Types of Reactions
4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction can yield 4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
科学研究应用
4-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The methoxy group and nitrile group play crucial roles in its reactivity, influencing the electron density and stability of the compound .
相似化合物的比较
Similar Compounds
4-Cyanoanisole: Similar structure but with a cyano group instead of a methoxy group.
4-Methoxyphenyl cyanide: Another name for 4-methoxybenzonitrile.
4-Anisonitrile: Another name for 4-methoxybenzonitrile.
Uniqueness
4-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methoxy group at the para position enhances its stability and makes it a valuable intermediate in various synthetic pathways .
属性
分子式 |
C8H7NO |
|---|---|
分子量 |
136.17 g/mol |
IUPAC 名称 |
4-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3/i1D3 |
InChI 键 |
XDJAAZYHCCRJOK-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C#N |
规范 SMILES |
COC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



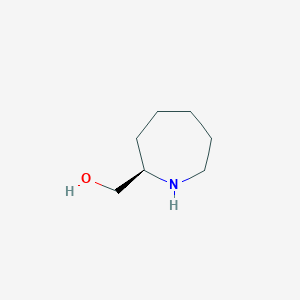
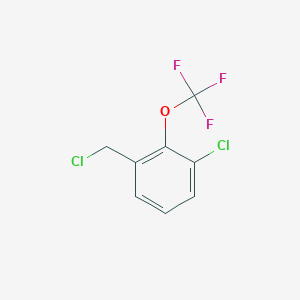
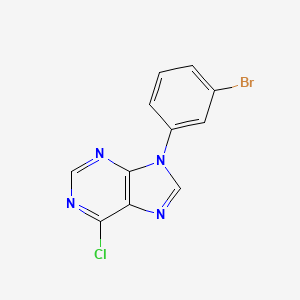
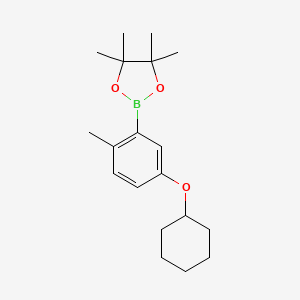
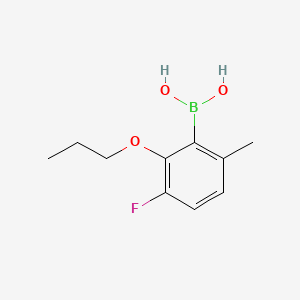


![2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine](/img/structure/B14024391.png)
